molecular formula C21H19N5O3 B2586051 9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-69-0

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2586051
CAS No.: 898446-69-0
M. Wt: 389.415
InChI Key: IXAHVNRMYOQCBJ-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by a 4-ethoxyphenyl group at the 9-position and a 2-methylphenyl substituent at the 2-position of the purine scaffold. .

Properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-29-14-10-8-13(9-11-14)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAHVNRMYOQCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the purine core.

    Addition of the Methylphenyl Group: The methylphenyl group is added through a Friedel-Crafts alkylation reaction, using a methylphenyl chloride and a Lewis acid catalyst.

    Final Assembly: The final compound is assembled through amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution Products: Compounds with new substituents on the aromatic rings.

Scientific Research Applications

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be contextualized by comparing it to related purine derivatives (Table 1).

Structural and Substituent Variations

  • 9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide ():

    • The ethoxy group at the 9-position is in the ortho (2-) position rather than the para (4-) position.
    • The 2-position substituent is a 4-fluorophenyl group, introducing an electron-withdrawing fluorine atom compared to the electron-donating methyl group in the target compound.
    • Higher molecular weight (393.37 g/mol) due to the fluorine atom and ethoxy group .
  • 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (): Shares the 4-ethoxyphenyl group at the 9-position but differs in the 2-position substituent (4-methylphenyl vs. 2-methylphenyl).
  • 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide ():

    • Smaller molecular weight (283.29 g/mol) due to the absence of an ethoxy group and a simpler methyl substituent at the 2-position.
    • The 9-position substituent is a 4-methylphenyl group, lacking the ethoxy moiety’s electron-donating effects .

Electronic and Pharmacokinetic Implications

  • Electron-donating groups (e.g., ethoxy, methyl) may enhance metabolic stability compared to electron-withdrawing groups (e.g., fluorine).
  • Substituent position : Ortho-substituents (e.g., 2-methylphenyl in the target compound) introduce steric effects that could hinder interactions with biological targets, whereas para-substituents (e.g., 4-methylphenyl in ) may allow better accessibility.
  • Molecular weight : Higher molecular weights (e.g., 393.37 g/mol in ) may reduce solubility but improve binding specificity in hydrophobic pockets.

Data Table: Comparative Analysis of Purine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) 9-Position Substituent 2-Position Substituent Key Features Source
This compound (Target) C21H19N5O3 389.41* 4-ethoxyphenyl 2-methylphenyl Steric hindrance at 2-position Calculated
9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide C20H16FN5O3 393.37 2-ethoxyphenyl 4-fluorophenyl Electron-withdrawing fluorine
9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide C21H19N5O3 389.41* 4-ethoxyphenyl 4-methylphenyl Reduced steric hindrance
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide C14H13N5O2 283.29 4-methylphenyl Methyl Simplified structure, lower weight

*Calculated based on structural similarity to .

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